[1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-
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Overview
Description
[1,1’-Biphenyl]-4-methanol, 2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-: is a complex organic compound that features a biphenyl core with a methanol group at the 4-position and a tetrazole ring substituted with a methoxyphenylmethyl group at the 2’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-methanol, 2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]- typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Methanol Group: The methanol group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with a carbonyl compound to form the alcohol.
Tetrazole Ring Formation: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.
Substitution with Methoxyphenylmethyl Group: The final step involves the substitution of the tetrazole ring with a methoxyphenylmethyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form a carbonyl compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Cycloaddition: The tetrazole ring can participate in [2+3] cycloaddition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Cycloaddition: Azides and nitriles are typically used under thermal or catalytic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the biphenyl core.
Cycloaddition: Formation of tetrazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science: It can be incorporated into polymers or used as a building block for organic electronic materials.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for imaging or therapeutic purposes.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Medicine:
Drug Development: The compound can be explored as a potential drug candidate for various diseases.
Diagnostics: It can be used in the development of diagnostic agents.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It can be used in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-methanol, 2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]- involves its interaction with specific molecular targets. The biphenyl core and tetrazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The methoxyphenylmethyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target molecules.
Comparison with Similar Compounds
[1,1’-Biphenyl]-4-methanol: Lacks the tetrazole ring and methoxyphenylmethyl group.
2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-biphenyl: Lacks the methanol group.
[1,1’-Biphenyl]-4-methanol, 2’-[1-[(4-methylphenyl)methyl]-1H-tetrazol-5-yl]-: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: The presence of both the methanol group and the methoxyphenylmethyl-substituted tetrazole ring makes [1,1’-Biphenyl]-4-methanol, 2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]- unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H20N4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[4-[2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]phenyl]phenyl]methanol |
InChI |
InChI=1S/C22H20N4O2/c1-28-19-12-8-16(9-13-19)14-26-22(23-24-25-26)21-5-3-2-4-20(21)18-10-6-17(15-27)7-11-18/h2-13,27H,14-15H2,1H3 |
InChI Key |
PEQAQNHOQPGEJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CC=C3C4=CC=C(C=C4)CO |
Origin of Product |
United States |
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